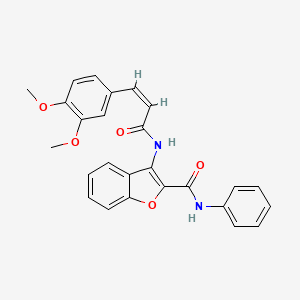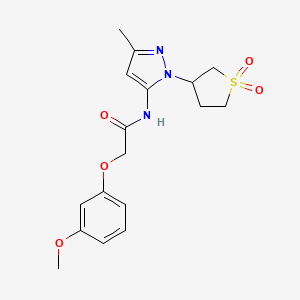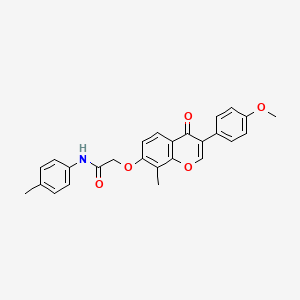![molecular formula C17H21N3O2 B2989015 2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide CAS No. 2034336-61-1](/img/structure/B2989015.png)
2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide” has been reported . These compounds are synthesized in a cost-efficient manner and can be functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Building Blocks
The tetrahydropyrazolo[1,5-a]pyridine scaffold is a valuable building block in medicinal chemistry. It allows for the introduction of various substituents, which can lead to the development of new pharmacologically active compounds. The versatility of this scaffold makes it suitable for creating a wide range of molecules with potential therapeutic effects .
Lead Compound Development
This compound can serve as a lead structure in drug discovery. Its core structure is amenable to regioselective and stereoselective modifications, which are crucial for optimizing drug properties such as potency, selectivity, and pharmacokinetics .
Optimization of Physicochemical Properties
The compound’s structure can be modified to improve its physicochemical properties, such as solubility and stability. This is essential for the development of compounds with better bioavailability and reduced toxicity .
Targeted Therapy Research
By functionalizing the tetrahydropyrazolo[1,5-a]pyridine core, researchers can design molecules that target specific biological pathways or receptors. This is particularly useful in the development of targeted therapies for diseases like cancer .
Chemical Biology Probes
The compound can be used to create probes for chemical biology studies. These probes can help in understanding biological processes at the molecular level and identifying new targets for drug development .
Biomarker Discovery
Modifications of this compound could lead to the development of new biomarkers for disease diagnosis and prognosis. Biomarkers are critical for the early detection of diseases and monitoring the effectiveness of treatments .
Synthetic Methodology Research
The synthesis of this compound involves interesting chemistry that can be further explored to develop new synthetic methodologies. This research can lead to more efficient and cost-effective ways to produce complex organic molecules .
Pharmacological Studies
The compound’s core structure is conducive to the creation of analogs with diverse pharmacological activities. Studying these analogs can provide insights into the relationship between structure and activity, which is fundamental in pharmacology .
Zukünftige Richtungen
The future directions for research on “2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide” and similar compounds could include further exploration of their potential applications, such as their use as inhibitors of certain biological processes . Additionally, further studies could focus on optimizing the synthesis process and exploring the physicochemical properties of these compounds .
Wirkmechanismus
Target of Action
The primary targets of the compound “2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide” are currently unknown. This compound is part of a class of nitrogen-containing heterocycles, which are structural elements of many natural products and pharmaceutically active compounds .
Mode of Action
It is known that the compound is synthesized through a process involving 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This results in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and −3,6-dicarboxylic acid monoamides, which are further converted to corresponding differentiated diamides .
Biochemical Pathways
The pyrazole core is a fragment of numerous biologically active compounds , suggesting that this compound may have diverse biochemical interactions.
Pharmacokinetics
For instance, the presence of the pyrazole ring and the tetrahydropyrazolo[1,5-a]pyridine scaffold may influence the compound’s solubility, absorption, and metabolic stability.
Eigenschaften
IUPAC Name |
2-phenoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(22-15-7-3-2-4-8-15)17(21)18-11-14-12-19-20-10-6-5-9-16(14)20/h2-4,7-8,12-13H,5-6,9-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQQPUUTCAZTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C2CCCCN2N=C1)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988938.png)
![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2988942.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2988945.png)


![6-(2-Methoxyphenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2988950.png)
![4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2988952.png)

![3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2988954.png)
